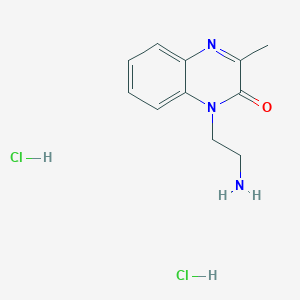
1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization to form the quinoxaline core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the aminoethyl side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties.
科学研究应用
1-(2-Aminoethyl)-3-m
属性
IUPAC Name |
1-(2-aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;;/h2-5H,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKWOVWCLZNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
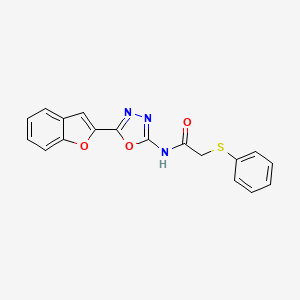

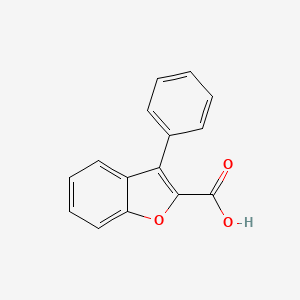
![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)
![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)
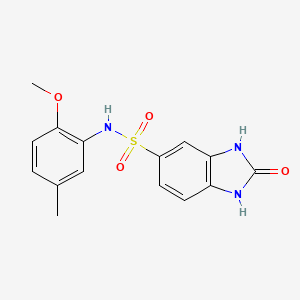
![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)
![1-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2964977.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)
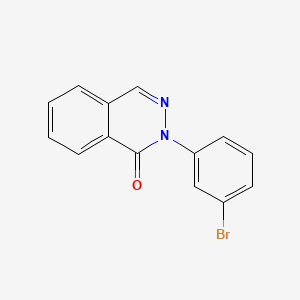
![N-(3-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2964981.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)
![N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2964986.png)
